molecular formula C6H10O3 B595024 Methyl 2-(oxetan-3-yl)acetate CAS No. 1217800-69-5

Methyl 2-(oxetan-3-yl)acetate

Cat. No. B595024
CAS RN: 1217800-69-5
M. Wt: 130.143
InChI Key: CVAXOLXQNVHXOJ-UHFFFAOYSA-N
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Description

“Methyl 2-(oxetan-3-yl)acetate” is a chemical compound with the empirical formula C6H8O3 . It is a derivative of oxetane, a four-membered cyclic ether . The compound is used in the field of synthetic chemistry .


Synthesis Analysis

The synthesis of “Methyl 2-(oxetan-3-yl)acetate” and its derivatives has been described in several studies . One common method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . This method allows for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(oxetan-3-yl)acetate” has been confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

Oxetanes, including “Methyl 2-(oxetan-3-yl)acetate”, are known for their contrasting behaviors: they can act as stable motifs in medicinal chemistry and also have a propensity to undergo ring-opening reactions as a synthetic intermediate . They have been used in various chemical reactions, including intramolecular etherification, epoxide ring opening/ring closing, and synthesis from sugar derivatives .


Physical And Chemical Properties Analysis

“Methyl 2-(oxetan-3-yl)acetate” has a molecular weight of 128.13 . More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Synthesis of New Heterocyclic Amino Acid Derivatives

“Methyl 2-(oxetan-3-yl)acetate” is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . This compound is obtained through a simple and efficient synthetic route, which involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .

Preparation of NH-Heterocyclic Derivatives

This compound has been applied for the preparation of NH-heterocyclic derivatives, such as azetidine, pyrrolidine, piperidine, and morpholine-saturated heterocycles . It has also been used in the synthesis of 1H-pyrazole, 1H-imidazole, 1H-1,2,4-triazole, 1H-indole, 1H-indazole, 1H-benzotriazole, and related aromatic heterocycles .

Synthesis of Methyl (Oxetan-3-ylidene)acetate

“Methyl 2-(oxetan-3-yl)acetate” is used in the synthesis of “Methyl (oxetan-3-ylidene)acetate” through the Horner–Wadsworth–Emmons reaction with methyl-2-(dimethoxyphosphoryl)acetate .

Synthesis of Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate

“Methyl 2-(oxetan-3-yl)acetate” is used in the synthesis of “Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate”, a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals .

Suzuki–Miyaura Cross-Coupling Reaction

The compound is used in the Suzuki–Miyaura cross-coupling reaction from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Synthesis of Novel Heterocyclic Compounds

“Methyl 2-(oxetan-3-yl)acetate” is used in the synthesis and diversification of novel heterocyclic compounds. The structures of these novel heterocyclic compounds are confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

Future Directions

The use of oxetanes, including “Methyl 2-(oxetan-3-yl)acetate”, in medicinal chemistry is a promising area of research . Their unique properties make them useful in the synthesis of new compounds, and further studies could lead to the development of new drugs and therapies .

properties

IUPAC Name

methyl 2-(oxetan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-8-6(7)2-5-3-9-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAXOLXQNVHXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717606
Record name Methyl (oxetan-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(oxetan-3-yl)acetate

CAS RN

1217800-69-5
Record name Methyl (oxetan-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-oxetaneacetate
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